molecular formula C20H22ClN3S B2412128 N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide CAS No. 431891-08-6

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Cat. No. B2412128
CAS RN: 431891-08-6
M. Wt: 371.93
InChI Key: SMIGPYKOQPUVGK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide (N-4CPPC) is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to possess a wide range of properties, including anti-inflammatory, antioxidant, and anti-cancer activities. N-4CPPC has recently been the focus of several studies due to its potential to be used as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Antitumor Activity

A study by Yurttaş et al. (2014) evaluated 1,2,4-triazine derivatives, including compounds related to N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, for their antitumor activities. Specifically, they found certain derivatives to be promising antiproliferative agents, comparable to cisplatin, particularly against breast cancer cells (Yurttaş et al., 2014).

Antimicrobial and Antiviral Activities

Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, showing potent antimicrobial and promising antiviral activities. Some compounds, including derivatives of N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, exhibited potent activities against specific microbial strains (Reddy et al., 2013).

Antituberculosis Potentials

A study by Jallapally et al. (2014) on 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids, which are structurally related to N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, found them to be potent antitubercular agents with low toxicity profiles (Jallapally et al., 2014).

Allosteric Enhancers of A1 Adenosine Receptor

Research by Romagnoli et al. (2008) on 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes demonstrated their potential as allosteric enhancers of the A1 adenosine receptor. This study's focus on derivatives, including those structurally similar to N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, indicated significant potential in receptor binding and functional studies (Romagnoli et al., 2008).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3S/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIGPYKOQPUVGK-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

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